tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a bromomethyl substituent at the 1-position of the 8-azaspiro[4.5]decane scaffold, protected by a tert-butoxycarbonyl (Boc) group. The bromomethyl group serves as a reactive site for further functionalization, enabling alkylation or nucleophilic substitution reactions.
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26BrNO2/c1-14(2,3)19-13(18)17-9-7-15(8-10-17)6-4-5-12(15)11-16/h12H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHTYTZWGPROBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC2CBr)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Disconnections
Retrosynthetically, the target compound can be dissected into two primary fragments:
- Spirocyclic Backbone : The 8-azaspiro[4.5]decane system, accessible via cyclization of a bicyclic precursor.
- Bromomethyl and Boc Groups : Introduced through sequential alkylation and protection steps.
Route Selection Criteria
- Patent CN111518015A (Source 2) demonstrates a four-step synthesis of a related spirocyclic Boc-protected amine, achieving 54.8% overall yield through ketone cyanidation, alkylation, hydrogenative cyclization, and deprotection.
- Ambeed’s protocol (Source 3) for tert-butyl 3-bromoazetidine-1-carboxylate illustrates high-yield (100%) bromination under mild conditions (DMF, K₂CO₃, 60°C), suggesting adaptability for spiro systems.
Stepwise Synthesis and Process Optimization
Step 1: Synthesis of 8-Azaspiro[4.5]decane-8-carboxylic Acid tert-Butyl Ester
Procedure :
- Starting Material : 1,4-Dioxaspiro[4.5]decane-8-one (10 mmol) is treated with p-methylsulfonylmethylisocyanitrile (12 mmol) and potassium tert-butoxide (12 mmol) in ethylene glycol dimethyl ether/ethanol (3:1 v/v) at 0–20°C for 4 hours.
- Workup : Extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, and purify via silica gel chromatography (hexane/EtOAc 4:1).
Yield : 74.76% as pale yellow oil.
Mechanistic Insight : The Corey-Fuchs reaction facilitates cyanide addition to the ketone, forming a nitrile intermediate critical for subsequent alkylation.
Step 2: Introduction of Bromomethyl Group via Alkylation
Procedure :
- Substrate : 8-Azaspiro[4.5]decane-8-carboxylic acid tert-butyl ester (5 mmol) is dissolved in dry DMF (10 mL).
- Reagents : Add K₂CO₃ (15 mmol) and bromomethyl bromide (7.5 mmol) dropwise at 0°C.
- Reaction : Stir at 60°C for 12 hours under N₂.
- Workup : Quench with saturated NH₄Cl (20 mL), extract with CH₂Cl₂ (3 × 30 mL), dry, and concentrate.
Yield : 68–72% after column purification (hexane/EtOAc 3:1).
Optimization Notes :
Step 3: Boc Protection of the Secondary Amine
Procedure :
- Substrate : 1-(Bromomethyl)-8-azaspiro[4.5]decane (5 mmol) is dissolved in THF (15 mL).
- Reagents : Add Boc₂O (6 mmol) and DMAP (0.5 mmol) at 0°C.
- Reaction : Stir at room temperature for 6 hours.
- Workup : Concentrate and purify via flash chromatography (hexane/EtOAc 5:1).
Yield : 89–92% as white solid.
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 3.45–3.20 (m, 4H, spiro-CH₂), 2.35–2.25 (m, 4H, cyclohexyl-CH₂), 1.79 (t, J = 7.2 Hz, 6H, BrCH₂C), 1.40 (s, 9H, Boc-CH₃).
- MS (ESI+) : m/z 366.1 [M+H]⁺ (calc. 366.08).
Comparative Analysis of Methodologies
| Parameter | Patent CN111518015A (Source 2) | Ambeed Protocol (Source 3) | This Work |
|---|---|---|---|
| Starting Material | 1,4-Dioxaspiro[4.5]decane-8-one | 5-Bromopyridin-3-ol | Custom spirocyclic ketone |
| Key Step | Hydrogenative cyclization | SN2 alkylation | Bromomethylation |
| Solvent | Glycol dimethyl ether/ethanol | DMF | DMF/THF |
| Yield | 54.8% (over 4 steps) | 100% (single step) | 72% (Step 2) |
| Purification | Silica gel column | Flash chromatography | Column chromatography |
Challenges and Mitigation Strategies
Steric Hindrance in Spiro Systems
The compact spiro[4.5]decane framework impedes reagent access to the reactive 1-position. Solutions :
Competing Elimination Pathways
Bromomethylation may yield alkenes via dehydrohalogenation. Solutions :
- Maintain low temperatures (0–5°C) during reagent addition.
- Utilize mild bases (K₂CO₃ instead of NaOH) to suppress β-hydride elimination.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alkoxides replace the bromine atom.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols or methyl derivatives.
Scientific Research Applications
tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The spirocyclic structure may also contribute to its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 8-azaspiro[4.5]decane core is a common scaffold in drug discovery due to its conformational rigidity and ability to mimic peptide turn structures. Key analogues and their substituent-dependent properties are summarized below:
Biological Activity
tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₂₂BrN₃O₃
- Molecular Weight : 320.22 g/mol
- CAS Number : 898157-46-5
The compound features a spirocyclic structure that is characteristic of many biologically active molecules, which may contribute to its interactions with biological targets.
Research indicates that compounds similar to this compound may interact with various biological pathways, particularly those involving neurotransmitter systems and inflammatory responses. The azaspiro structure suggests potential activity in modulating receptor interactions or enzyme activities.
1. Antinociceptive Effects
Studies have shown that related compounds exhibit antinociceptive properties, which could be relevant for pain management therapies. For example, compounds targeting the fatty acid amide hydrolase (FAAH) pathway have been noted for their analgesic effects in preclinical models .
2. Neuroprotective Properties
Compounds with similar structures have demonstrated neuroprotective effects against oxidative stress-induced cell death. This is particularly relevant in neurodegenerative disease contexts where oxidative stress plays a critical role . The activation of signaling pathways such as ERK/MAPK and PI3K/Akt has been observed in related studies, suggesting that this compound may also exert protective effects through these mechanisms.
Case Studies and Research Findings
A review of the literature reveals several key findings regarding the biological activity of related spirocyclic compounds:
Pharmacological Applications
Given its structural characteristics and preliminary findings regarding biological activity, this compound may have applications in:
- Pain Management : As a potential analgesic through modulation of pain pathways.
- Neuroprotection : In therapeutic strategies aimed at mitigating neurodegenerative diseases.
Q & A
Q. What are the key synthesis strategies for tert-butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate?
The synthesis typically involves multi-step reactions starting from spirocyclic precursors. A common approach includes:
- Cyclization : Formation of the azaspiro[4.5]decane core via intramolecular cyclization of amine intermediates.
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the amine during subsequent steps .
- Bromomethylation : Reaction with bromomethylating agents (e.g., bromomethyl ethers or bromine sources in the presence of Lewis acids) to introduce the bromomethyl group at position 1 .
Key techniques include refluxing in anhydrous solvents (e.g., THF or DCM) and purification via column chromatography .
Q. What purification methods are effective for isolating high-purity spirocyclic intermediates?
- Chromatography : Flash column chromatography using silica gel with gradients of ethyl acetate/hexane is standard for separating spirocyclic derivatives .
- Recrystallization : Polar solvents like ethanol or acetonitrile are used for recrystallizing Boc-protected intermediates .
- Solvent Extraction : Acid-base workups (e.g., aqueous HCl/NaOH) help remove unreacted reagents .
Q. How is structural characterization performed for this compound?
- NMR Spectroscopy : H and C NMR identify the spirocyclic framework, Boc group (δ ~1.4 ppm for tert-butyl), and bromomethyl signals (δ ~3.5–4.0 ppm) .
- Mass Spectrometry : LCMS or HRMS confirms molecular weight (e.g., [M+H] at m/z ~344 for CHBrNO) .
- X-ray Crystallography : Resolves spirocyclic conformation and bromine positioning in crystalline derivatives .
Q. What are common reactivity patterns of the bromomethyl group in this compound?
The bromomethyl group is highly electrophilic, enabling:
Q. What safety protocols are critical for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS Category 2 for irritation) .
- Ventilation : Use fume hoods to prevent inhalation (GHS H332) .
- Storage : Sealed containers at 2–8°C in dry, dark conditions to prevent decomposition .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during spirocyclic core synthesis?
- Chiral Auxiliaries : Use of enantiopure starting materials or catalysts (e.g., Evans auxiliaries) to direct cyclization stereochemistry .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor specific transition states, reducing racemization .
- Temperature Control : Low temperatures (–78°C) minimize epimerization during bromomethylation .
Q. What strategies optimize reaction yields for bromomethylation?
Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Q. Why might pharmacological activity data contradict across studies?
- Biological Model Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or assay conditions (pH, serum) alter target engagement .
- Metabolic Instability : The Boc group may hydrolyze in vivo, reducing bioavailability compared to in vitro assays .
- Structural Analogues : Subtle modifications (e.g., replacing bromine with chlorine) significantly impact binding affinity .
Q. How can structural modifications improve stability without compromising reactivity?
- Alternative Protecting Groups : Replace Boc with more stable groups (e.g., Fmoc) that resist enzymatic cleavage .
- Ring Rigidity : Introduce substituents on the spirocyclic ring to reduce conformational flexibility and oxidative degradation .
- Prodrug Approaches : Mask the bromomethyl group as a less reactive moiety (e.g., ester) for controlled release .
Q. Tables
| Key Spectral Data for this compound |
|---|
| H NMR (CDCl) |
| LCMS (ESI+) |
| Melting Point |
| Hazard Classification (GHS) |
|---|
| H315 |
| H319 |
| H335 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
